4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O5.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-9-11(17(19)20)5-8-14(13)22-2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLGWUFRFMJHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methoxy-5-nitroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The product is then purified through recrystallization from a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups enhance its solubility and facilitate its interaction with hydrophobic regions of biological membranes .
Comparison with Similar Compounds
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide can be compared with similar compounds such as:
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: This compound has a methyl group instead of a methoxy group, which affects its reactivity and solubility.
4-methoxy-N-(2-chloro-5-nitrophenyl)benzamide: The presence of a chloro group introduces different electronic effects, influencing its chemical behavior.
4-methoxy-N-(2-hydroxy-5-nitrophenyl)benzamide: The hydroxy group increases the compound’s polarity and hydrogen bonding capacity, altering its interactions with other molecules
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
